molecular formula C24H19ClN2O2S B2847473 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethylquinazolin-4(3H)-one CAS No. 403722-96-3

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethylquinazolin-4(3H)-one

Cat. No. B2847473
M. Wt: 434.94
InChI Key: RUABRPQCADYPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethylquinazolin-4(3H)-one is a synthetic compound that belongs to the class of quinazoline derivatives. It has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research has investigated novel 4(3H)-quinazolinone derivatives for their potential anti-inflammatory and analgesic activities. These compounds, including variants with substitutions at the chlorophenyl and phenethyl groups, have been synthesized and screened, demonstrating promising results in this therapeutic area (Farag et al., 2012).

Antimicrobial Agents

Several studies have synthesized new derivatives of quinazolinone, aiming to explore their antimicrobial potential. These compounds have shown a broad spectrum of activity against various bacterial and fungal strains, highlighting their promise as antimicrobial agents (Desai et al., 2007), (Rajasekaran et al., 2013).

Anticonvulsant and Antimicrobial Activities

The synthesis of new thioxoquinazolinone derivatives has been conducted, with a focus on evaluating their anticonvulsant and antimicrobial activities. These compounds have displayed significant efficacy, opening new avenues for the development of anticonvulsant and antimicrobial therapies (Rajasekaran et al., 2013).

Structural and Vibrational Studies

There have been efforts to understand the structural and vibrational properties of quinazolinone derivatives through experimental and computational studies. These investigations provide insights into the molecular characteristics that could influence their biological activities (El-Azab et al., 2016).

Antitumor Agents

A series of quinazolinone derivatives have been designed, synthesized, and evaluated for their in vitro antitumor activity. This research suggests that certain compounds in this class have selective activities against renal, breast cancer, leukemia, and non-small cell lung cancer cell lines, highlighting their potential as antitumor agents (Alanazi et al., 2013).

Antihistamine Agents

Novel quinazolinone derivatives have been synthesized for evaluation as antihistamine agents. Some of these compounds have shown significant protection against histamine-induced bronchospasm in animal models, indicating their potential for development as antihistamines with minimal sedation effects (Alagarsamy et al., 2014).

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-phenylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2S/c25-19-12-10-18(11-13-19)22(28)16-30-24-26-21-9-5-4-8-20(21)23(29)27(24)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUABRPQCADYPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethylquinazolin-4(3H)-one

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